CK-2127107, also known as reldesemtiv, is a novel compound classified as a fast skeletal muscle troponin activator. It is designed to enhance muscle contraction by targeting the troponin complex in skeletal muscle fibers, thereby improving muscle function and exercise tolerance. The compound has garnered attention for its potential therapeutic applications in conditions such as spinal muscular atrophy and heart failure.
CK-2127107 was developed through a series of chemical modifications aimed at improving the potency and stability of earlier compounds, such as tirasemtiv. Its development was driven by the need for more effective treatments for muscle-related disorders, particularly those that impair muscle function due to neuromuscular diseases or heart failure .
The synthesis of CK-2127107 involves several key steps aimed at optimizing its biochemical properties. The synthesis begins with the modification of a core structure to enhance potency while maintaining metabolic stability.
The molecular structure of CK-2127107 is characterized by its unique arrangement of atoms that facilitates its interaction with the troponin complex.
CK-2127107 undergoes specific chemical reactions that are crucial for its activity.
The mechanism by which CK-2127107 operates is centered on its interaction with the troponin complex.
CK-2127107 exhibits various physical and chemical properties that are essential for its functionality.
CK-2127107 has several promising applications in scientific research and potential clinical use.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3